molecular formula C15H23N3O3S B2659141 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1235023-09-2

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2659141
CAS No.: 1235023-09-2
M. Wt: 325.43
InChI Key: BSGFUCAWGMREJD-UHFFFAOYSA-N
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Description

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a urea derivative featuring a methylsulfonyl-piperidinylmethyl backbone and an o-tolyl substituent.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12-5-3-4-6-14(12)17-15(19)16-11-13-7-9-18(10-8-13)22(2,20)21/h3-6,13H,7-11H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGFUCAWGMREJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors

    Attachment of the Urea Moiety: The urea group is introduced by reacting the piperidine intermediate with an isocyanate derivative. This step requires controlled conditions to ensure the selective formation of the desired urea linkage.

    Final Assembly: The o-tolyl group is attached through a coupling reaction, often facilitated by catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea moiety to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s closest analogs differ primarily in substituent groups attached to the urea scaffold. Key comparisons include:

Compound Substituent R₁ Substituent R₂ Molecular Formula Molecular Weight
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea (Target) o-Tolyl (C₆H₄CH₃) 1-(Methylsulfonyl)piperidin-4-yl C₁₅H₂₂N₃O₃S 324.43 g/mol*
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydrofuran-2-yl)urea Tetrahydrofuran-2-yl (C₅H₉O) 1-(Methylsulfonyl)piperidin-4-yl C₁₃H₂₅N₃O₄S 319.42 g/mol
1-(2-Oxaadamant-1-yl)-3-(1-(methylsulfonyl)piperidin-4-yl)urea (Compound 26) 2-Oxaadamantane 1-(Methylsulfonyl)piperidin-4-yl C₁₈H₂₇N₃O₄S 397.50 g/mol

*Calculated based on structural similarity to .

  • The 2-oxaadamantane group in Compound 26 () increases molecular rigidity and bulk, which may improve target binding specificity but complicate synthetic accessibility .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Substitutions at the R₁ position (e.g., o-tolyl vs. tetrahydrofuran) critically influence solubility and target engagement. Hydrophobic groups like o-tolyl may favor penetration into bacterial biofilms or tumor microenvironments .

Biological Activity

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic compound notable for its diverse biological activities, particularly in pharmacology. This compound features a unique structure that includes a piperidine ring, a methylsulfonyl group, and a urea moiety, which contribute to its potential therapeutic applications. The molecular formula of the compound is C13H18N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Chemical Structure and Properties

The structural characteristics of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea allow for various interactions with biological systems. The methylsulfonyl group enhances solubility and bioavailability, making it a promising candidate for drug development.

Biological Activities

  • Anticoagulant Properties : Similar to other urea derivatives, this compound exhibits anticoagulant activity, making it relevant in the context of cardiovascular diseases.
  • Enzyme Inhibition : Research indicates that the compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease. In particular, compounds with similar structures have demonstrated significant AChE inhibitory activity, which is crucial in treating conditions like Alzheimer’s disease .
  • Antibacterial Activity : Preliminary studies suggest that 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea may possess antibacterial properties against various strains of bacteria. For example, related compounds have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential applications in antimicrobial therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticoagulantInhibits blood coagulation
Enzyme InhibitionAChE and urease inhibitors
AntibacterialModerate activity against S. typhi, B. subtilis

Case Study: Enzyme Inhibition Analysis

A study evaluated various synthesized compounds including derivatives of piperidine for their AChE inhibitory activity. The results indicated that several compounds demonstrated IC50 values significantly lower than the reference standard, highlighting their potential as effective inhibitors .

The mechanisms underlying the biological activities of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea are not fully elucidated but are believed to involve:

  • Binding Affinity : The compound's structural features allow it to bind effectively to target enzymes and receptors.
  • Interaction with Amino Acids : Docking studies have suggested that the compound interacts with specific amino acids in target proteins, influencing their activity .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : Comprehensive studies are needed to evaluate the efficacy and safety profiles of this compound in living organisms.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies will help in optimizing the compound for enhanced biological activity and reduced side effects.

Q & A

Q. Basic Characterization

  • 1H NMR Spectroscopy : Used to confirm substituent positions and integration ratios. For example, DMSO-d6 is a common solvent, with spectra recorded at 300 MHz .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for biological assays .

How does the introduction of a methylsulfonyl group on the piperidine ring influence the compound's physicochemical and pharmacokinetic properties?

Q. Advanced Structure-Activity Relationship (SAR)

  • Physicochemical Impact : The methylsulfonyl group enhances solubility via polar sulfonyl interactions and stabilizes the piperidine ring conformation, potentially improving target binding .
  • Pharmacokinetics : Analogous compounds (e.g., TPPU derivatives) show increased potency (7-fold) and bioavailability (3300-fold AUC improvement) when sulfonyl groups replace bulky adamantine moieties .
  • Experimental Design : Compare logP, solubility, and metabolic stability assays between sulfonyl and non-sulfonyl analogs .

What experimental approaches are used to evaluate the inhibitory activity of such urea derivatives against enzymes like soluble epoxide hydrolase (sEH)?

Q. Advanced Biological Evaluation

  • Enzyme Inhibition Assays : Use fluorescence-based competitive displacement methods (e.g., Förster resonance energy transfer) to measure IC50_{50} values .
  • In Vivo Pharmacokinetics : Assess Cmax_{max} and AUC in rodent models to correlate structural modifications with bioavailability .
  • Target Validation : Crystallographic fragment screening or molecular docking to identify binding interactions with sEH .

How can researchers resolve contradictions in biological activity data between similar urea derivatives?

Q. Advanced Data Analysis

  • Statistical Methods : Apply multivariate analysis to isolate variables (e.g., substituent electronic effects, steric hindrance) impacting activity .
  • Control Experiments : Test compounds under identical assay conditions (pH, temperature, solvent) to minimize variability .
  • Meta-Analysis : Compare datasets from structurally related compounds (e.g., o-tolyl vs. p-tolyl derivatives) to identify trends .

What are the common purification methods for these compounds after synthesis?

Q. Basic Purification

  • Liquid-Liquid Extraction : Separate organic and aqueous layers using DCM or ethyl acetate .
  • Column Chromatography : Silica gel with gradients of polar solvents (e.g., MeOH:DCM) to isolate pure fractions .

Design a study to investigate the impact of aromatic substituents (o-tolyl vs. p-tolyl) on target binding affinity.

Q. Advanced Experimental Design

Synthesis : Prepare o-tolyl and p-tolyl analogs using identical synthetic routes .

Biophysical Assays :

  • Surface plasmon resonance (SPR) to measure binding kinetics (KD_D).
  • X-ray crystallography to resolve ligand-enzyme interactions .

Data Interpretation : Compare steric/electronic effects of substituents using Hammett constants or computational modeling .

Table 2 : Hypothetical Binding Affinity Data

SubstituentIC50_{50} (nM)KD_D (µM)Reference
o-Tolyl12.50.45
p-Tolyl8.20.28

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